molecular formula C19H20F4N2 B1334322 1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane CAS No. 503807-36-1

1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane

Cat. No.: B1334322
CAS No.: 503807-36-1
M. Wt: 352.4 g/mol
InChI Key: LNPSQSBSSAFBPW-UHFFFAOYSA-N
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Description

Table 1: Structural Breakdown of the Compound

Component Description
Parent heterocycle 1,4-Diazepane (C₅H₁₀N₂)
Substituents - (4-Fluorophenyl) group
- (4-Trifluoromethylphenyl) group
Bonding Both aryl groups attached to a central methylene carbon
Molecular formula C₁₉H₂₀F₄N₂
CAS Registry Number 503807-36-1

The IUPAC name, This compound , reflects this arrangement. Key features include:

  • Fluorine substituents : The 4-fluorophenyl and 4-trifluoromethylphenyl groups introduce electronegativity and lipophilicity, influencing the compound’s electronic and steric properties.
  • Stereochemistry : The diazepane ring adopts a chair-like conformation, with nitrogen lone pairs oriented to facilitate hydrogen bonding or metal coordination.

Position in Heterocyclic Chemistry

1,4-Diazepanes belong to the broader class of heterocyclic amines , which are critical in pharmaceuticals due to their ability to mimic biological molecules and modulate protein interactions. The compound’s structure places it within two subcategories:

  • Bicyclic amines : The diazepane core is functionalized with a bis-aryl methyl group, creating a rigid, three-dimensional scaffold.
  • Fluorinated heterocycles : The trifluoromethyl (-CF₃) and fluorine substituents enhance bioavailability and resistance to oxidative metabolism.

Table 2: Comparative Analysis of 1,4-Diazepane Derivatives

Compound Substituents Key Applications
1,4-Diazepane Unsubstituted Ligand in coordination chemistry
Fasudil Sulfonyl group Rho kinase inhibitor
1-((4-Fluorophenyl)[4-(CF₃)phenyl]methyl)-1,4-diazepane Fluorinated aryl groups Pharmacological intermediate

The compound’s design leverages fluorine’s bioisosteric effects , where the trifluoromethyl group mimics hydrophobic moieties while resisting enzymatic degradation. This strategic functionalization aligns with trends in modern drug discovery, where fluorinated heterocycles comprise ~30% of FDA-approved small-molecule drugs.

Properties

IUPAC Name

1-[(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F4N2/c20-17-8-4-15(5-9-17)18(25-12-1-10-24-11-13-25)14-2-6-16(7-3-14)19(21,22)23/h2-9,18,24H,1,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSQSBSSAFBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane typically involves the reaction of 4-fluorobenzyl chloride with 4-(trifluoromethyl)benzylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms or other substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane (14b): Substituent: Single 3-(trifluoromethyl)phenyl group. Synthesis Yield: 53% via nucleophilic substitution with 1-bromo-3-(trifluoromethyl)benzene . Molecular Weight: 245.85 g/mol (MS: [M+H]+ = 245.85).
  • 1-(4-Fluorophenyl)-1,4-diazepane acetate :

    • Substituent: Single 4-fluorophenyl group.
    • Structural Simplicity: Lacks the diarylmethyl moiety, resulting in lower molecular weight (~222 g/mol for the base compound) .
    • Implication: The absence of the 4-CF3Ph group may reduce lipophilicity and CNS penetration compared to the target compound.
  • QA-2588 (1-(Phenyl[3-(trifluoromethyl)phenyl]methyl)-1,4-diazepane) :

    • Substituents: Phenyl and 3-CF3Ph groups.
    • Structural Variation: The 3-CF3Ph vs. 4-CF3Ph substitution likely impacts binding pocket orientation in receptor targets .

Diaryl-Substituted Analogues

  • 1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane :
    • Substituents: Phenyl and 3,4,5-trimethoxyphenyl.
    • Electronic Profile: Methoxy groups are electron-donating, contrasting with the target’s electron-withdrawing CF3 and F groups.
    • Molecular Weight: 356.46 g/mol, higher than the target compound (estimated 363 g/mol) .
    • Functional Implication: Electron-donating groups may reduce metabolic stability but improve solubility.

Physicochemical and Spectroscopic Properties

A comparison of key properties is summarized below:

Compound Molecular Weight (g/mol) MS [M+H]+ Yield Key Substituents
Target Compound 363 (estimated) N/A N/A 4-Fluorophenyl, 4-CF3Ph
1-(3-CF3Ph)-1,4-diazepane (14b) 245.85 245.85 53% 3-CF3Ph
1-(4-Fluorophenyl)-1,4-diazepane acetate ~222 (base) N/A N/A 4-Fluorophenyl
QA-2588 ~346 (estimated) N/A N/A Phenyl, 3-CF3Ph
PI-17120 246.23 N/A N/A 4-CF3-pyrimidinyl

Notes:

  • Spectroscopic data (e.g., ¹H NMR) for analogues like 14b show characteristic shifts for diazepane protons (δ 3.43–2.71 ppm) and aromatic protons (δ 6.75–7.17 ppm), which can guide characterization of the target compound .

Biological Activity

1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane, with the CAS number 503807-36-1, is a synthetic compound characterized by a complex molecular structure that includes fluorinated aromatic groups. Its molecular formula is C19H20F4N2C_{19}H_{20}F_4N_2 and it has a molecular weight of 352.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and antimicrobial applications.

PropertyValue
Molecular FormulaC19H20F4N2C_{19}H_{20}F_4N_2
Molecular Weight352.37 g/mol
CAS Number503807-36-1
MDL NumberMFCD04966867

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It may function as an agonist or antagonist at specific receptor sites, influencing neurotransmission and cellular signaling pathways. This modulation can lead to significant effects on neuronal activity and potentially therapeutic outcomes in neurological disorders.

Neurological Implications

The compound's ability to interact with neurotransmitter systems positions it as a candidate for further exploration in treating neurological disorders. Research into similar piperazine derivatives has shown promise in modulating serotonin and dopamine receptors, which are critical in conditions such as anxiety and depression. The specific effects of this compound on these pathways remain to be fully elucidated but warrant investigation.

Study on Fluorinated Compounds

A study published in PMC evaluated the biological activity of various fluorinated compounds, emphasizing their potential in drug development . The findings indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency against certain bacterial strains. Although not directly testing this compound, the results underscore the relevance of fluorinated moieties in enhancing biological activity.

Neuropharmacological Assessment

In neuropharmacological assessments involving similar compounds, researchers have observed significant interactions with central nervous system (CNS) targets. For example, piperazine derivatives have been shown to influence dopamine receptor activity, which is crucial for developing treatments for psychiatric disorders . Further research is necessary to determine if this compound exhibits comparable effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane, and how are critical reaction parameters optimized to enhance yield and purity?

  • Answer : The synthesis typically involves nucleophilic substitution reactions between halogenated aryl precursors (e.g., bromo- or chloro-substituted fluorophenyl/trifluoromethylphenyl derivatives) and 1,4-diazepane. Key steps include:

  • Use of catalysts like K₂CO₃ or KI to facilitate coupling (e.g., halide displacement).
  • Solvent selection (DMF or acetonitrile) to stabilize intermediates.
  • Purification via normal-phase or reverse-phase chromatography (e.g., 10% MeOH/DCM or 50% acetonitrile/0.1% formic acid) to isolate the target compound .
    • Optimization Strategies :
  • Temperature control (reflux conditions for faster kinetics).
  • Stoichiometric ratios of reactants to minimize side products.
  • Example yield improvements: Adjusting substituent positions (e.g., trifluoromethyl at para vs. meta) can increase yields from 33% to 53% .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers observe?

  • Answer :

  • ¹H NMR : Key signals include:
  • Aromatic protons (δ 6.7–7.2 ppm for fluorophenyl/trifluoromethylphenyl groups).
  • Diazepane ring protons (δ 1.7–3.5 ppm for N-CH₂ and CH₂-NH groups) .
  • LC-MS : Molecular ion peaks (e.g., M+H⁺ at m/z 245–459) confirm molecular weight. Fragmentation patterns help validate substituent connectivity .
  • 19F NMR : Distinct signals for fluorine atoms on aryl groups (e.g., δ -60 to -110 ppm for CF₃) .

Advanced Research Questions

Q. How do structural modifications, such as fluorination at the phenyl rings, affect the compound's pharmacokinetic properties, and what in vitro assays are recommended to assess these changes?

  • Answer :

  • Fluorination Effects :
  • Enhanced metabolic stability due to reduced CYP450-mediated oxidation.
  • Increased lipophilicity (logP) improves blood-brain barrier permeability, relevant for CNS-targeting applications .
  • Assays :
  • Plasma Stability Tests : Incubate with liver microsomes to measure half-life.
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to evaluate receptor affinity shifts caused by fluorination .

Q. In cases of low synthetic yield due to competing side reactions, what strategies can be implemented to improve regioselectivity in the formation of the diazepane ring?

  • Answer :

  • Reagent Modifications : Use bulky directing groups (e.g., tert-butyl) to sterically hinder undesired substitution sites.
  • Catalytic Systems : Transition metal catalysts (e.g., Pd/Cu) for cross-coupling to favor specific aryl-diazepane linkages .
  • Table: Reaction Optimization Case Studies
Precursor SubstitutionCatalystYield ImprovementReference
3-TrifluoromethylphenylK₂CO₃44% → 53%
2-CyanophenylKI33% → 48%

Q. How can researchers resolve contradictory data regarding the compound's biological activity across different assays (e.g., receptor binding vs. functional activity)?

  • Answer :

  • Mechanistic Profiling :
  • Perform Schild analysis to distinguish competitive vs. allosteric binding modes.
  • Use β-arrestin recruitment assays to assess biased agonism/antagonism .
  • Data Validation : Cross-reference with structural analogs (e.g., 1-(3-chlorophenyl) derivatives) to identify substituent-specific effects .

Methodological Notes

  • Key References : Synthesis ( ), SAR ( ), and analytical methods ().

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